molecular formula C15H17NS B374867 N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine CAS No. 63167-05-5

N,N-dimethyl-N-[2-(phenylsulfanyl)benzyl]amine

Cat. No. B374867
M. Wt: 243.4g/mol
InChI Key: FUIKDYGWMKMQNR-UHFFFAOYSA-N
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Patent
US04018830

Procedure details

By following essentially the same procedure described in Example 2 but substituting N,N-dimethyl-2-(phenylthio)benzamide for the N-methyl-2-(phenylthio)benzamide, there is obtained N,N-dimethyl-2-(phenylthio)benzylamine.
Name
N,N-dimethyl-2-(phenylthio)benzamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]([CH3:18])[C:3](=O)[C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1.CNC(=O)C1C=CC=CC=1SC1C=CC=CC=1>>[CH3:18][N:2]([CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10][C:11]1[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1)[CH3:1]

Inputs

Step One
Name
N,N-dimethyl-2-(phenylthio)benzamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C(C1=C(C=CC=C1)SC1=CC=CC=C1)=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C1=C(C=CC=C1)SC1=CC=CC=C1)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CN(C)CC1=C(C=CC=C1)SC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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